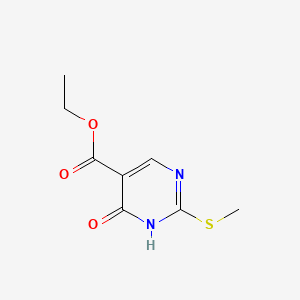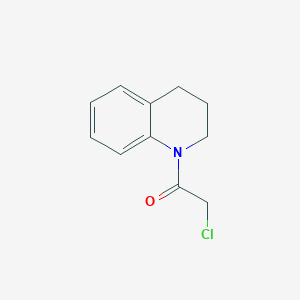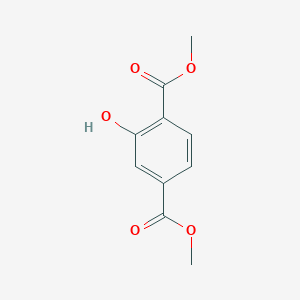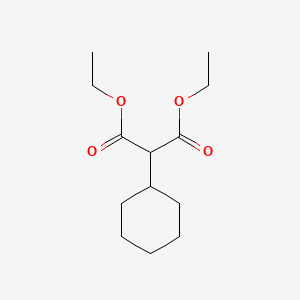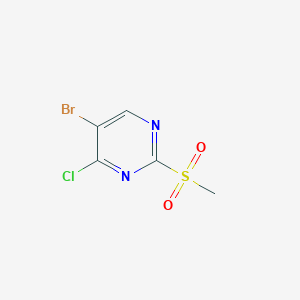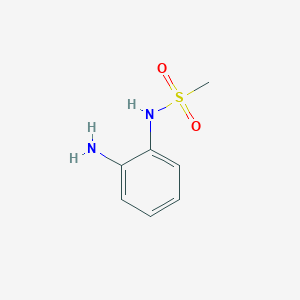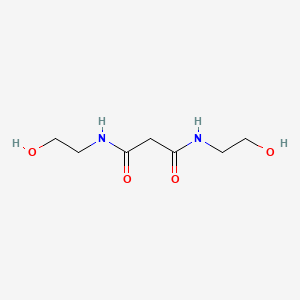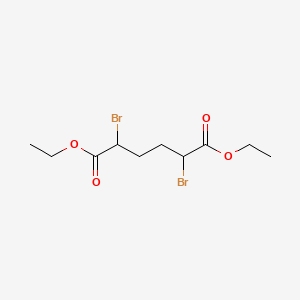
3-Iodobenzaldéhyde
Vue d'ensemble
Description
3-Iodobenzaldehyde (3-IB) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water. 3-IB is a common chemical reagent and is used in a variety of laboratory experiments due to its wide range of applications. It is an important intermediate in the synthesis of various organic compounds, and it is also used in the synthesis of pharmaceuticals, dyes, and other materials. 3-IB is also used in biochemical and physiological studies, as well as in the development of new drugs.
Applications De Recherche Scientifique
Recherche pharmaceutique
3-Iodobenzaldéhyde : est un composé précieux en recherche pharmaceutique en raison de son potentiel en tant que bloc de construction pour la synthèse de divers agents thérapeutiques. Il a été utilisé dans la préparation de l'acide 3-iodocinnamique, qui pourrait être ensuite utilisé pour développer de nouveaux candidats médicaments . Sa partie iode est particulièrement importante car elle peut être utilisée pour marquer les composés radio-actifs à des fins d'imagerie et de diagnostic .
Synthèse organique
En chimie organique, This compound sert d'intermédiaire polyvalent. Il est essentiel dans la synthèse de composés hétérocycliques et comme précurseur pour diverses transformations organiques. Par exemple, il peut être converti en acide 3-iodocinnamique et autres composés aromatiques iodés qui sont essentiels dans le développement de nouvelles réactions organiques .
Science des matériaux
L'application du This compound en science des matériaux est principalement comme précurseur pour synthétiser des molécules complexes. Sa capacité à subir diverses réactions chimiques le rend adapté à la création de nouveaux matériaux avec des applications potentielles dans l'électronique, la photonique et la nanotechnologie .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme standard ou réactif dans diverses méthodes analytiques. Ses propriétés bien définies, telles que ses points de fusion et d'ébullition, en font un composé adapté à l'étalonnage et au développement de méthodes en chromatographie et en spectroscopie .
Science de l'environnement
This compound : peut ne pas avoir d'applications directes en science de l'environnement, mais ses dérivés pourraient être utilisés pour étudier les polluants environnementaux. Sa partie iode peut être utilisée pour suivre et analyser le mouvement et le dépôt de composés organiques dans l'environnement .
Biochimie
En biochimie, This compound est utilisé dans l'étude des réactions enzymatiques où il peut agir comme un substrat ou un inhibiteur. Il peut également être utilisé pour modifier les protéines et les peptides, ce qui aide à la compréhension des voies et des processus biochimiques .
Agrochimie
Bien que le This compound lui-même ne soit peut-être pas directement utilisé en agrochimie, ses dérivés pourraient être synthétisés pour une utilisation potentielle comme intermédiaires dans le développement d'agrochimiques tels que les pesticides et les herbicides .
Science alimentaire
Il existe des informations limitées sur l'utilisation directe du This compound en science alimentaire. Cependant, ses dérivés pourraient être explorés pour leur potentiel en tant qu'agents aromatisants ou dans la synthèse de composés pouvant être utilisés dans la conservation et la sécurité des aliments .
Safety and Hazards
3-Iodobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that 3-iodobenzaldehyde is used as an organic reagent , suggesting that it may interact with various biological targets depending on the specific context.
Mode of Action
As an organic reagent, it likely interacts with its targets through chemical reactions, potentially altering their structure or function .
Biochemical Pathways
As an organic reagent, it may be involved in various biochemical reactions depending on the specific context .
Result of Action
As an organic reagent, it may induce various changes at the molecular and cellular level depending on the specific context .
Action Environment
It is known that 3-iodobenzaldehyde is sensitive to air and light, and it is recommended to be stored under inert gas at a temperature of 2-8°c .
Analyse Biochimique
Biochemical Properties
3-Iodobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, 3-Iodobenzaldehyde can be used as a starting material in the preparation of 3-iodocinnamic acid, which involves enzymatic reactions that introduce additional functional groups to the benzene ring . The interactions between 3-Iodobenzaldehyde and these enzymes are typically characterized by the formation of transient enzyme-substrate complexes, which help in the catalysis of specific biochemical transformations.
Cellular Effects
The effects of 3-Iodobenzaldehyde on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Iodobenzaldehyde has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can interact with cell surface receptors, altering signal transduction pathways and impacting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Iodobenzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of 3-Iodobenzaldehyde to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, 3-Iodobenzaldehyde may inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, 3-Iodobenzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-Iodobenzaldehyde can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . In in vitro studies, the long-term effects of 3-Iodobenzaldehyde on cellular function have been observed, including alterations in cell viability and metabolic activity. In in vivo studies, the temporal effects of 3-Iodobenzaldehyde can vary depending on the duration of exposure and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of 3-Iodobenzaldehyde vary with different dosages in animal models. At low doses, 3-Iodobenzaldehyde may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level. These effects are critical for determining the safe and effective use of 3-Iodobenzaldehyde in various applications.
Metabolic Pathways
3-Iodobenzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic transformations are facilitated by enzymes such as aldehyde dehydrogenases and reductases, which play a role in the conversion of 3-Iodobenzaldehyde to its corresponding alcohol or acid derivatives. The effects of 3-Iodobenzaldehyde on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 3-Iodobenzaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 3-Iodobenzaldehyde within different cellular compartments can affect its activity and function. For example, the compound may be sequestered in certain organelles, where it can exert localized effects on cellular processes.
Subcellular Localization
The subcellular localization of 3-Iodobenzaldehyde is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 3-Iodobenzaldehyde may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 3-Iodobenzaldehyde within the cell can have significant implications for its biochemical and cellular effects.
Propriétés
IUPAC Name |
3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZODAQZAFOBFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291292 | |
| Record name | 3-Iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
696-41-3 | |
| Record name | 696-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of 3-Iodobenzaldehyde 2,4-dinitrophenylhydrazone differ from that of 4-Iodobenzaldehyde 4-nitrophenylhydrazone?
A: While both 3-Iodobenzaldehyde 2,4-dinitrophenylhydrazone and 4-Iodobenzaldehyde 4-nitrophenylhydrazone molecules are planar, they exhibit distinct crystal structures. In 3-Iodobenzaldehyde 2,4-dinitrophenylhydrazone, molecules are linked by N-H...O and C-H...O hydrogen bonds, forming chains of rings with four different ring motifs. [] This compound lacks any iodo-nitro interactions. Conversely, 4-Iodobenzaldehyde 4-nitrophenylhydrazone exhibits a three-dimensional framework. This structure arises from the combination of N-H...O and C-H...O hydrogen bonds forming chains of rings, along with two independent I...O interactions that extend the structure three-dimensionally. []
Q2: Can you describe the molecular conformation differences between the isomeric Schiff bases N,N'-bis(2-methoxybenzylidene)-p-phenylenediamine and 2,2'-dimethoxy-N,N-(p-phenylenedimethylene)dianiline?
A: These two isomeric Schiff bases, despite differing only in the orientation of their imino linkages, exhibit significant conformational variations. [] N,N'-bis(2-methoxybenzylidene)-p-phenylenediamine displays an angle of 12.10 (15) degrees between its ring planes. [] In contrast, 2,2'-dimethoxy-N,N-(p-phenylenedimethylene)dianiline possesses a considerably larger angle of 46.29 (9) degrees between its ring planes. [] These differences highlight the impact of seemingly minor structural variations on the overall molecular conformation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


